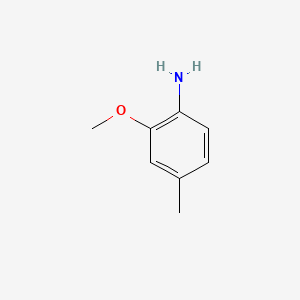

2-Methoxy-4-methylaniline

Beschreibung

Contextualization of Aromatic Amines in Organic Synthesis and Industrial Applications

Aromatic amines, a class of organic compounds featuring an amino group attached to an aromatic ring, are fundamental in both organic synthesis and numerous industrial applications. numberanalytics.comfiveable.me Aniline (B41778), the simplest aromatic amine, and its derivatives are crucial precursors in the manufacturing of a wide array of products, including pharmaceuticals, dyes, pigments, agrochemicals, and polymers. geeksforgeeks.orgwikipedia.orgresearchgate.net Their versatility stems from the reactivity of the amino group and the aromatic ring, which allows for various chemical transformations. numberanalytics.com

The amino group acts as a strong activating group in electrophilic aromatic substitution reactions, facilitating the introduction of other functional groups onto the aromatic ring. geeksforgeeks.orgnumberanalytics.com Aromatic amines can also undergo diazotization reactions to form diazonium salts, which are important intermediates in the synthesis of azo dyes. fiveable.megeeksforgeeks.orgwikipedia.org These dyes are extensively used in the textile and printing industries. numberanalytics.comwikipedia.org Furthermore, aniline derivatives are key components in the production of high-performance polymers like polyurethanes and polyamides. geeksforgeeks.orgyufenggp.com In the pharmaceutical sector, the aniline scaffold is present in a multitude of drugs with diverse therapeutic applications. geeksforgeeks.orgyufenggp.comontosight.ai

Rationale for In-depth Investigation of 2-Methoxy-4-methylaniline

Among the vast family of substituted anilines, this compound has garnered specific interest within the scientific community. This particular compound, with its unique arrangement of methoxy (B1213986), methyl, and amino groups on the benzene (B151609) ring, presents a valuable subject for detailed chemical investigation.

Historically, the synthesis of specifically substituted anilines like this compound has been driven by the demand for tailored building blocks in organic synthesis. The development of methods to selectively introduce functional groups at desired positions on the aniline core has been a continuous area of research. For instance, the synthesis of related compounds often involves multi-step processes, including nitration and subsequent reduction, to achieve the desired substitution pattern. ontosight.ai The study of such synthetic routes has contributed to a deeper understanding of reaction mechanisms and the directing effects of various substituents in electrophilic aromatic substitution.

In modern chemical research, this compound is recognized as a valuable intermediate. cymitquimica.com Its structure is relevant in the synthesis of more complex molecules. For example, research has shown its use in the synthesis of a novel non-metallocene catalyst with phenoxy-imine ligands. scbt.com The compound and its derivatives are also studied for their potential applications in materials science.

The synthesis of this compound itself can be approached through various methods, often starting from precursors like m-cresol (B1676322) or 2-methoxy-4-methyl-1-nitrobenzene. chemsrc.com Challenges in the synthesis can include achieving high regioselectivity and yield, which drives ongoing research into more efficient and scalable synthetic methodologies. The compound's physical and chemical properties, such as its melting point of 31-33 °C and its solubility characteristics, are crucial data points for its application in further chemical transformations. sigmaaldrich.comfluorochem.co.ukechemi.com

Detailed research findings on related substituted anilines and their precursors provide a broader context for the importance of this compound. For instance, studies on 2-amino-5-methylphenol, a structurally similar compound, highlight its role as an intermediate in the production of dyes and its use in the synthesis of tridentate Schiff base ligands. ontosight.aiscbt.com Investigations into nitro-substituted precursors, such as 2-methoxy-4-methyl-1-nitrobenzene, are also essential as they are often key intermediates in the synthesis of the target aniline. cymitquimica.comchemsrc.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJLEUQMMMLOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192660 | |

| Record name | 2-Methoxy-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39538-68-6 | |

| Record name | 2-Methoxy-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39538-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039538686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methoxy 4 Methylaniline and Its Derivatives

Traditional and Modern Approaches to Core Synthesis

The synthesis of 2-Methoxy-4-methylaniline, a key intermediate in various chemical industries, is primarily achieved through a well-established multi-step pathway starting from readily available aromatic precursors. This process involves the strategic introduction of functional groups onto an aromatic ring, followed by their chemical transformation to yield the desired aniline (B41778) derivative.

Multi-Step Nitration-Reduction Pathways from Aromatic Precursors

A common and effective route to this compound involves a two-step process: the nitration of an aromatic ether followed by the reduction of the resulting nitro group. This pathway is a classic example of electrophilic aromatic substitution followed by a reduction reaction, fundamental transformations in organic synthesis.

The synthesis typically commences with the nitration of 4-methoxytoluene (also known as p-cresyl methyl ether). In this electrophilic aromatic substitution reaction, the methoxy (B1213986) (-OCH₃) group and the methyl (-CH₃) group on the benzene (B151609) ring direct the incoming nitro (-NO₂) group. The powerful activating and ortho-, para-directing effect of the methoxy group is dominant, leading primarily to substitution at the positions ortho to it. cdnsciencepub.com Consequently, the nitration of 4-methoxytoluene yields 4-Methoxy-2-nitrotoluene as the major product.

This reaction is typically carried out using a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The reaction conditions, such as temperature and reaction time, must be carefully controlled to ensure regioselectivity and to minimize the formation of by-products.

Typical Conditions for Nitration of 4-Methoxytoluene

This table outlines the typical reagents and conditions for the electrophilic nitration of 4-methoxytoluene to produce 4-Methoxy-2-nitrotoluene.

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 4-Methoxytoluene | The aromatic precursor. |

| Nitrating Agent | Concentrated Nitric Acid (HNO₃) | Source of the nitro group. |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Facilitates the formation of the nitronium ion (NO₂⁺). |

| Key Intermediate | Nitronium Ion (NO₂⁺) | The electrophile that attacks the aromatic ring. |

| Major Product | 4-Methoxy-2-nitrotoluene | The desired nitrated intermediate. |

The second step in the synthesis is the reduction of the nitro group of 4-Methoxy-2-nitrotoluene to an amine group (-NH₂), yielding the final product, this compound. Catalytic hydrogenation is the most widely used method for this transformation due to its efficiency and the clean nature of the reaction, which typically produces water as the only by-product.

This process involves reacting the nitroaromatic compound with a source of hydrogen in the presence of a metal catalyst. mdpi.com Commonly employed catalysts include noble metals such as palladium (Pd), platinum (Pt), or rhodium (Rh) supported on activated carbon (e.g., Pd/C). mdpi.comresearchgate.net Non-precious metal catalysts, such as Raney nickel, are also effective. google.com The hydrogen source can be molecular hydrogen (H₂) gas, often under pressure, or a transfer hydrogenation reagent like hydrazine (B178648) hydrate (B1144303) or methanol (B129727). mdpi.comresearchgate.net The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the resulting aniline. aidic.it

The synthesized this compound, which is a free base, can be converted into its hydrochloride salt by treatment with hydrochloric acid (HCl). sigmaaldrich.com This is a standard procedure in amine chemistry for several practical reasons. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the often-oily or low-melting-point free base. sigmaaldrich.comsigmaaldrich.com The formation of the salt facilitates purification through recrystallization, a process that can effectively remove non-basic impurities.

From a reactivity standpoint, the amine's lone pair of electrons is protonated in the hydrochloride salt, forming an ammonium (B1175870) ion. This protonation deactivates the amine group, preventing it from participating in reactions where it would typically act as a nucleophile. The free base can be easily regenerated from the salt by treatment with a mild base, such as sodium hydroxide (B78521) or sodium bicarbonate, when the nucleophilic character of the amine is required for subsequent reactions. google.com

Optimization Strategies for Enhanced Yields and Purity

Achieving high yield and purity is crucial for the cost-effective production of fine chemicals like this compound. azom.com Optimization strategies often focus on the catalytic steps of the synthesis, as these offer significant opportunities for improvement in terms of efficiency, selectivity, and sustainability.

Therefore, optimization research investigates alternative catalytic systems that enhance the chemoselectivity of the nitro group reduction. The goal is to use catalysts that operate under mild conditions and show high selectivity for the nitro group, leaving the methoxy group intact.

Recent advancements in catalysis have introduced a variety of systems for the selective reduction of nitroarenes:

Noble Metal Nanoparticles: Catalysts based on nanoparticles of platinum, palladium, gold, and silver have been widely studied for their high activity in reducing nitroarenes. mdpi.com

Bimetallic Catalysts: Combining two different metals, such as copper and nickel (Cu-Ni), can create a synergistic effect, leading to higher catalytic activity and selectivity compared to monometallic catalysts. rsc.org Bimetallic CuₓNiᵧ nanoparticles have shown high efficiency in the hydrogenation of substituted nitroaromatics. rsc.org

Magnetically Separable Catalysts: To improve catalyst recovery and reusability, active metals can be supported on magnetic materials like iron oxide (Fe₃O₄). mdpi.comresearchgate.net These catalysts can be easily removed from the reaction mixture using an external magnet, simplifying the workup process. mdpi.com

Non-Noble Metal Catalysts: To reduce costs, there is growing interest in developing catalysts from more abundant and less expensive metals. Molybdenum nitride (β-Mo₂N), for example, has been used to catalyze the selective hydrogenation of nitroarenes. epfl.ch

The selection of an appropriate catalytic system is critical for preventing side reactions like demethylation and ensuring the high-purity synthesis of this compound.

Alternative Catalysts for Selective Nitro Group Reduction

This table summarizes various modern catalytic systems investigated for the selective reduction of nitroarenes, a key step in synthesizing compounds like this compound.

| Catalyst Type | Examples | Key Advantages | Reference |

|---|---|---|---|

| Bimetallic Nanoparticles | CuₓNiᵧ | Higher catalytic activity and selectivity due to synergistic effects. | rsc.org |

| Magnetically Reusable | Fe₃O₄@NC@Pt | Facile removal and reusing of the catalyst via an external magnetic field. | mdpi.comresearchgate.net |

| Non-Noble Metal | β-Mo₂N | Cost-effective alternative to precious metal catalysts. | epfl.ch |

| Biomass-Derived | Cobalt on Chitosan-derived support | Sustainable and derived from inexpensive biowaste. | researchgate.net |

Parameter Optimization for Key Reaction Steps (e.g., Temperature, Solvent Polarity)

The efficiency and outcome of synthetic reactions producing this compound and its derivatives are highly dependent on the careful optimization of reaction parameters. Temperature and solvent polarity are critical factors that influence reaction rates, equilibrium positions, and the formation of byproducts.

In catalytic hydrogenation reactions, such as the reduction of a corresponding nitroaromatic precursor, temperature plays a pivotal role. For instance, in the synthesis of anilines via continuous-flow hydrogenation, increasing the temperature can significantly enhance the reaction rate and yield. Studies on similar transformations have shown that yields can increase from 85% to 99% as the temperature is raised from 40 °C to 60 °C. researchgate.net Above an optimal temperature, however, the yield may not increase further and could potentially lead to decreased selectivity due to side reactions.

The choice of solvent is equally crucial. The solvent's polarity can affect the solubility of reactants and catalysts, as well as stabilize transition states or intermediates. In many hydrogenation processes, polar solvents like methanol are employed to facilitate the dissolution of the starting materials and the catalyst, leading to a more efficient reaction. The optimal conditions are often determined through systematic screening of various solvents and temperatures to achieve the highest possible yield and purity of the target compound.

Table 1: Effect of Temperature on Aniline Synthesis Yield This table illustrates the typical impact of temperature on the yield of a catalytic hydrogenation reaction to form an aniline, based on data from analogous syntheses.

| Entry | Temperature (°C) | Yield (%) |

| 1 | 40 | 85 |

| 2 | 50 | 96 |

| 3 | 60 | 99 |

| 4 | 70 | 99 |

Source: Adapted from studies on continuous-flow hydrogenation of nitroaromatics. researchgate.net

Catalytic Synthesis of this compound Derivatives

The synthesis of derivatives from this compound often employs transition-metal catalysts to construct new carbon-carbon and carbon-nitrogen bonds, leading to more complex molecular architectures.

Palladium-Catalyzed Dehydrogenation and Cyclization Reactions

Palladium catalysts are particularly effective in mediating dehydrogenation reactions, which are essential for the aromatization of cyclic precursors. This strategy is applied in the synthesis of substituted anilines and their derivatives from saturated carbocycles.

Role of Catalyst Loading and Reaction Conditions

The success of the palladium-catalyzed synthesis of 2-methyl-4-methoxydiphenylamine is highly sensitive to catalyst loading and reaction conditions. osti.gov Optimal conditions have been identified through systematic experimentation. For a reaction involving 0.01 g moles of 2-methyl-4-methoxyaniline (MMA), a catalyst amount of 0.5 g of 5 wt % Pd/C was found to be effective. The reaction temperature is also a critical parameter, with 160 °C identified as optimal. The composition of the reactants, specifically the molar ratio of MMA to cyclohexanone (B45756), plays a significant role; an excess of cyclohexanone was found to promote the initial condensation step. osti.gov

Table 2: Optimized Conditions for 2-Methyl-4-methoxydiphenylamine Synthesis

| Parameter | Optimal Value |

| Reactants | 2-methyl-4-methoxyaniline (MMA), 3-methyl-4-nitroanisole (B181090) (MNA), Cyclohexanone |

| Reactant Ratio (MMA:MNA:Cyclohexanone) | 1:2:150 |

| Catalyst | 5 wt % Pd/C |

| Catalyst Amount | 0.5 g |

| Solvent | Xylene |

| Temperature | 160 °C |

| Reaction Time | 8-10 hours |

Source: Data from research on the optimization of catalytic reactions for diphenylamine (B1679370) synthesis. osti.gov

Hydrogen Transfer Reactions and Co-catalyst Effects

Interestingly, molecular hydrogen itself, often considered a product to be removed, can act as a co-catalyst in some palladium-catalyzed dehydrogenations. Studies have shown that introducing H2 to a Pd/C catalyst does not necessarily hinder the dehydrogenation process and can, in some cases, significantly improve the catalyst's activity. researchgate.netsemanticscholar.org The hydrogen generated in the reaction can activate the Pd/C catalyst, a phenomenon described as a "reaction-activated catalyst," where the product helps to power the reaction. semanticscholar.org

Copper/Manganese/Cuprous Salt Catalysis in Condensation Reactions

Copper and its salts are versatile catalysts for a variety of organic transformations, including condensation reactions that form C-N bonds. Copper can exist in multiple oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)), which allows it to participate in diverse catalytic cycles like the Ullmann condensation and Chan-Lam coupling. beilstein-journals.org

In the context of synthesizing derivatives of this compound, copper catalysts can be used to facilitate its condensation with various partners. For example, Cu(OAc)2 has been shown to be an effective catalyst for tandem reactions involving the condensation of amines with other reactants under aerobic conditions. beilstein-journals.org While specific studies focusing solely on this compound are limited in the provided context, the general principles of copper catalysis are applicable. These reactions often proceed through the formation of a copper-amide intermediate, followed by coupling with the reaction partner. The choice of the copper salt (e.g., CuI, Cu(OTf)2, Cu(OAc)2) can significantly influence the reaction's efficiency and yield. beilstein-journals.org Bimetallic catalyst systems, such as those involving copper and nickel, have also demonstrated high activity in related hydrogenation reactions, suggesting their potential utility in multi-step syntheses starting from nitroaromatic precursors to this compound. researchgate.net

Green Chemistry Approaches in Derivative Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals to enhance sustainability, safety, and efficiency. The development of recyclable catalytic systems and continuous-flow protocols represents significant progress in this area.

The use of heterogeneous catalysts, particularly those supported on polymers like polystyrene, offers significant advantages in terms of catalyst recovery and reuse, thereby reducing waste and production costs. researchgate.nettaylorfrancis.com Polystyrene-supported catalysts are extensively employed in various organic transformations due to their inertness, non-toxicity, and insolubility, which facilitates easy separation from the reaction mixture. taylorfrancis.com

In the context of synthesizing derivatives of this compound, polystyrene-supported metal catalysts are particularly relevant for reactions such as the hydrogenation of corresponding nitroaromatics. For instance, platinum nanoparticles supported on functionalized polystyrene have demonstrated high catalytic activity and recyclability in the hydrogenation of nitro compounds to anilines. researchgate.net The general approach involves anchoring a catalytically active metal complex onto a polystyrene backbone. This can be achieved through various methods, including the functionalization of the polystyrene resin followed by metal coordination. The resulting solid-supported catalyst can then be used in a slurry-phase reaction, and after the reaction is complete, it can be easily recovered by simple filtration and reused in subsequent batches with minimal loss of activity.

While specific studies on polystyrene-supported catalysts exclusively for this compound are not extensively documented, the principles and successful applications in the synthesis of other aniline derivatives provide a strong foundation for their use in this context. nih.gov The key benefits of employing such systems are summarized in the table below.

| Feature of Polystyrene-Supported Catalysts | Advantage in Derivative Synthesis |

| Heterogeneous Nature | Simplifies product purification and catalyst recovery. |

| Recyclability | Reduces catalyst consumption and waste generation, leading to lower costs. researchgate.net |

| Improved Stability | The polymer matrix can enhance the stability and prevent the agglomeration of metal nanoparticles. mdpi.com |

| Versatility | The polystyrene support can be functionalized to tune the catalyst's activity and selectivity. researchgate.net |

Continuous-flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable production of chemicals, offering significant advantages over traditional batch processing, especially for hazardous reactions like nitration. ewadirect.com The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling precise control over reaction conditions and minimizing the formation of byproducts. ewadirect.com

A common synthetic route to nitroaniline derivatives involves a three-step sequence of acetylation, nitration, and subsequent hydrolysis. doubtnut.com The initial acetylation of the amine group is crucial to protect it from oxidation and to control the regioselectivity of the subsequent nitration step. doubtnut.com

The development of a telescoped continuous-flow process for the acetylation and nitration of a structurally similar compound, 4-fluoro-2-methoxyaniline, provides a valuable model for the synthesis of derivatives of this compound. acs.org In such a system, the starting aniline is first mixed with acetic anhydride (B1165640) in a flow reactor to achieve acetylation. The resulting stream is then directly introduced into a second reactor where it is mixed with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to perform the nitration. acs.org The precise control of temperature and residence time in the flow reactors is critical for maximizing the yield of the desired isomer and ensuring the safety of the process. While a subsequent hydrolysis step would be required to remove the acetyl group, performing the initial two steps in a continuous, telescoped manner significantly improves efficiency and safety. acs.org

The following table summarizes optimized conditions for a continuous-flow acetylation and nitration of a substituted aniline, which can be adapted for this compound. acs.org

| Parameter | Optimized Condition | Outcome |

| Acetylation Residence Time | < 1 minute | High conversion to the acetylated intermediate. |

| Nitration Temperature | 0 - 10 °C | Minimized byproduct formation. |

| Nitration Residence Time | 5 - 10 minutes | High yield of the desired nitro-acetylated product. |

| Nitrating Agent | Fuming Nitric Acid / Acetic Acid | Effective nitration with controlled selectivity. acs.org |

A key advantage of continuous-flow synthesis is the potential for significant waste minimization and solvent reduction. rsc.orgnih.gov By telescoping multiple reaction steps, the need for intermediate work-up and purification procedures is eliminated, which in turn reduces the consumption of solvents and the generation of waste. acs.org The smaller reactor volumes in continuous-flow systems also lead to a reduction in solvent usage for cleaning. rsc.org

Furthermore, the enhanced process control in flow chemistry allows for the use of more concentrated reaction mixtures and can improve reaction selectivity, leading to a higher process mass intensity (PMI), a key metric in green chemistry that measures the ratio of the total mass of materials used to the mass of the final product. rsc.org The implementation of in-line purification and solvent recycling technologies within a continuous-flow setup can further contribute to a more sustainable manufacturing process. acs.org

Continuous-Flow Synthesis Protocols for Scalable Production

Synthesis of Specialized Derivatives

The complexation of arenes to a tricarbonylchromium(0) moiety significantly alters the electronic properties of the aromatic ring, making it susceptible to transformations that are not possible with the uncomplexed arene. uwindsor.carsc.org The Cr(CO)₃ group acts as a strong electron-withdrawing group, which activates the ring towards nucleophilic attack and stabilizes negative charges at the benzylic position. rsc.org

The synthesis of (η⁶-arene)tricarbonylchromium complexes of aniline derivatives, including those structurally similar to this compound, has been reported. researchgate.net A common method for the preparation of these complexes is the direct reaction of the arene with hexacarbonylchromium, Cr(CO)₆, in a high-boiling solvent such as dibutyl ether or a mixture of THF and decane. nih.gov The reaction is typically carried out under an inert atmosphere at elevated temperatures.

For the preparation of the tricarbonylchromium complex of this compound, the following general procedure could be applied:

this compound and a slight excess of hexacarbonylchromium are dissolved in a suitable high-boiling solvent system.

The mixture is heated under reflux for several hours to allow for the displacement of three CO ligands by the aromatic ring of the aniline derivative.

After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by chromatography or crystallization to yield the (this compound)tricarbonylchromium complex.

The resulting complex would be a planar chiral molecule, which could have potential applications in asymmetric synthesis. rsc.org The complexation changes the reactivity of the aromatic ring, allowing for further functionalization that might be challenging with the free aniline.

Synthesis of Schiff Bases from this compound

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. jetir.org This reaction is a cornerstone in synthetic organic chemistry for creating diverse molecular architectures. The synthesis of Schiff bases from this compound involves the reaction of its primary amino group with various carbonyl compounds, leading to the formation of a C=N double bond.

The general reaction mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, typically facilitated by an acid catalyst and/or removal of water from the reaction system to drive the equilibrium towards the product. google.comuin-malang.ac.id

A specific example involves the preparation of a Schiff base as an intermediate by the dehydration reaction between this compound (also known as 2-methyl-4-methoxyaniline) and 2,6-dimethylcyclohexanone. google.com This reaction is conducted in the presence of an acid catalyst. google.com The process is optimized by removing the water produced during the condensation, which shifts the reaction equilibrium towards the formation of the Schiff base. google.com This intermediate is then utilized in subsequent steps, such as catalytic dehydrogenation, to produce other target molecules. google.com

The versatility of this compound allows for its reaction with a wide array of aromatic and aliphatic aldehydes and ketones to yield a corresponding library of Schiff base derivatives. The specific properties of the resulting Schiff base are determined by the structure of the carbonyl compound used. For instance, the condensation with substituted benzaldehydes introduces different aromatic moieties into the final structure.

The synthesis is often carried out by refluxing equimolar amounts of this compound and the respective carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. idosr.orgnih.gov The addition of a catalytic amount of acid, like glacial acetic acid, can accelerate the reaction. nih.gov The resulting Schiff base product often precipitates from the solution upon cooling and can be purified by crystallization.

Below is a table summarizing the reaction components and conditions for the synthesis of Schiff bases derived from this compound.

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Catalyst | Solvent | General Conditions | Product Type |

|---|---|---|---|---|---|

| This compound | 2,6-Dimethylcyclohexanone | Acid Catalyst | Not specified, typically an organic solvent | Heating with removal of water google.com | Ketimine-type Schiff Base |

| This compound | Substituted Benzaldehyde | Acetic Acid (catalytic) | Ethanol/Methanol | Reflux for several hours | Aldimine-type Schiff Base |

| This compound | Vanillin | None (Mechanochemical) or Acid Catalyst (Solution) | Solvent-free grinding or Ethanol uin-malang.ac.id | Grinding or Reflux | Phenolic Schiff Base |

The characterization of the synthesized Schiff bases is typically performed using spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the formation of the imine bond, identified by a characteristic stretching vibration band (νC=N) in the region of 1604–1625 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is employed to elucidate the detailed molecular structure of the final products. researchgate.netmdpi.com

Reaction Pathways and Mechanistic Insights of 2 Methoxy 4 Methylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions on 2-Methoxy-4-methylaniline are dictated by the electronic effects of the existing substituents.

Directing Effects of Methoxy (B1213986) and Methyl Substituents

In the context of electrophilic aromatic substitution, the substituents on the benzene ring of this compound collectively influence the position of attack by an incoming electrophile. The amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are all classified as activating groups, meaning they increase the rate of reaction compared to unsubstituted benzene. masterorganicchemistry.com They achieve this by donating electron density to the aromatic ring, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.org

These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. masterorganicchemistry.com

Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions.

Methoxy Group (-OCH₃): The oxygen atom's lone pairs also participate in resonance with the ring, making the methoxy group a strong activating, ortho, para-directing substituent. libretexts.org

Methyl Group (-CH₃): This group is a weak activator and directs ortho and para through an inductive effect and hyperconjugation.

In this compound, the directing effects of these three groups are synergistic. The powerful amino group at C-1 directs to C-2 (occupied), C-6, and C-4 (occupied). The methoxy group at C-2 directs to C-1 (occupied), C-3, and C-5. The methyl group at C-4 directs to C-3 and C-5. The positions most strongly activated are therefore C-3, C-5, and C-6.

| Substituent | Position | Activating/Deactivating Effect | Directing Effect | Mechanism of Action |

|---|---|---|---|---|

| -NH₂ | C-1 | Strongly Activating | Ortho, Para | Resonance (electron-donating) |

| -OCH₃ | C-2 | Activating | Ortho, Para | Resonance (electron-donating) |

| -CH₃ | C-4 | Weakly Activating | Ortho, Para | Inductive Effect & Hyperconjugation |

Regioselectivity and Steric Hindrance Considerations

The ultimate regiochemical outcome of an electrophilic aromatic substitution reaction on this compound is a balance between the powerful directing effects of the substituents and steric hindrance. The most electron-rich positions, and thus the most likely sites for electrophilic attack, are C-3, C-5, and C-6.

However, these positions are not equally accessible.

Position C-3: This position is ortho to both the methoxy group and the methyl group. While electronically activated, it is sterically hindered by these two adjacent groups.

Position C-5: This position is para to the amino group and ortho to the methyl group. It is generally less sterically hindered than position C-3.

Position C-6: This position is ortho to the strongly activating amino group. However, it is also adjacent to the methoxy group, which can cause some steric hindrance.

Therefore, for many electrophilic substitution reactions, substitution is most likely to occur at the C-5 position, which offers a favorable combination of electronic activation and reduced steric hindrance. For very small electrophiles, some substitution at C-3 and C-6 may also be observed. The precise ratio of products will depend on the specific electrophile and reaction conditions. masterorganicchemistry.com

Oxidation and Reduction Reactions

The amino and methoxy groups of this compound make the molecule susceptible to oxidation, while the aromatic ring is generally resistant to reduction under standard conditions. However, derivatives of the amine can be readily reduced.

Formation of Quinone and Nitroso Compounds

Aromatic amines are known to undergo oxidation to a variety of products. The oxidation of anilines can be complex, often leading to polymeric materials. However, under controlled conditions, specific products can be obtained. The oxidation of substituted anilines, particularly those with electron-donating groups like methoxy and methyl, can lead to the formation of quinone-like structures. For example, the oxidation of similar methoxy-substituted anilines has been shown to produce N-aryl-p-quinone imines and phenazines. rsc.orgrsc.org It is plausible that the oxidation of this compound with oxidizing agents like silver oxide or potassium ferricyanide (B76249) could yield analogous quinone imines. rsc.org

Aromatic amines can also be converted to nitroso compounds. The reaction of a secondary amine with nitrous acid is a standard method for the preparation of N-nitrosoamines. orgsyn.orgresearchgate.net While this compound is a primary amine, it can react with nitrous acid to form a diazonium salt, which is an intermediate in various synthetic pathways. Direct conversion to a C-nitroso compound on the aromatic ring is also a known reaction for highly activated aromatic systems, although N-nitrosation is more common for amines.

Reduction to Amine and Other Derivatives

The amino group of this compound is already in a reduced state. Therefore, reduction reactions of this compound typically involve the transformation of a derivative. A common example is the reduction of a Schiff base (or imine), which is formed by the condensation of the aniline (B41778) with an aldehyde or ketone. jetir.org

The C=N double bond of the Schiff base can be readily reduced to a C-N single bond, yielding a secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and catalytic hydrogenation. mdma.ch This two-step process of condensation followed by reduction is known as reductive amination and is a versatile method for forming C-N bonds.

Coupling and Condensation Reactions

The primary amino group of this compound is a key functional group for its participation in coupling and condensation reactions.

Condensation Reactions:

This compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. jetir.org This reaction typically occurs under mild acidic or basic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. mdma.ch The resulting Schiff bases are versatile intermediates in organic synthesis. For instance, the condensation of p-toluidine (B81030) (4-methylaniline) with o-vanillin (2-hydroxy-3-methoxybenzaldehyde) is a known method for preparing Schiff base ligands that can coordinate with metal ions. nih.gov

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product | Reaction Type |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Schiff Base (Imine) | Condensation |

| This compound | Ketone (R-CO-R') | Schiff Base (Imine) | Condensation |

Coupling Reactions:

Aromatic amines are precursors for diazonium salts, which are important intermediates in the synthesis of azo compounds through diazo coupling reactions. The process involves treating the primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.

This diazonium salt can then act as an electrophile and react with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline, to form an azo compound, which contains the characteristic -N=N- linkage. These azo compounds are often highly colored and are widely used as dyes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While anilines are common substrates in these transformations, such as the Buchwald-Hartwig amination, specific applications using this compound are documented in the context of synthesizing complex heterocyclic structures.

One notable application involves a palladium-catalyzed reaction for the synthesis of murrayafoline A, a carbazole (B46965) alkaloid. rsc.org In this synthesis, this compound is coupled with 1,2-dichlorobenzene. The reaction proceeds via a C-N cross-coupling mechanism, where the palladium catalyst facilitates the bond formation between the aniline nitrogen and one of the chlorinated positions on the benzene ring. rsc.org This initial coupling is followed by an intramolecular C-C bond formation to construct the final carbazole framework.

The general mechanism for such a Buchwald-Hartwig type reaction involves a catalytic cycle:

Oxidative Addition : The active Pd(0) catalyst adds to the aryl halide (e.g., 1,2-dichlorobenzene), forming a Pd(II) complex.

Association & Deprotonation : The aniline coordinates to the palladium center, and a base removes the proton from the amine, forming an amido complex.

Reductive Elimination : The final C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Detailed findings from the synthesis of murrayafoline A highlight the specific conditions required for this transformation. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Product Type | Reference |

| This compound | 1,2-Dichlorobenzene | Pd(OAc)₂ | PCy₃ | K₃PO₄ | NMP | 130 °C | N-Aryl Intermediate for Carbazole Synthesis | rsc.org |

Table 1: Conditions for the Palladium-Catalyzed C-N Coupling of this compound.

Condensation with Ethyloxalate for Oxamate (B1226882) Formation

The reaction of primary amines with oxalate (B1200264) esters, such as diethyl oxalate or ethyloxalate, is a direct method for forming oxamates (derivatives of oxamic acid). This reaction is a type of nucleophilic acyl substitution. The nitrogen atom of the this compound acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the oxalate ester.

The mechanism proceeds as follows:

Nucleophilic Attack : The lone pair of electrons on the amine's nitrogen atom attacks a carbonyl carbon of the ethyloxalate. This breaks the C=O pi bond, forming a tetrahedral intermediate.

Leaving Group Elimination : The tetrahedral intermediate collapses, reforming the C=O double bond and expelling an ethoxide (-OEt) ion as the leaving group.

Deprotonation : A base (which can be another molecule of the amine) removes a proton from the positively charged nitrogen atom, yielding the neutral N-substituted ethyl oxamate product.

While specific studies detailing this reaction with this compound are not prevalent in the search results, the synthesis of N,N'-bis(2-methoxy-4-methylphenyl)oxalamide has been documented using the related reagent oxalyl chloride in dioxane. conscientiabeam.com The reaction with ethyloxalate would proceed under milder conditions, often requiring heat to drive the reaction to completion. Such reactions are fundamental in creating building blocks for more complex molecules, including potential ligands and pharmaceutical intermediates. google.com

| Reactant 1 | Reactant 2 | Reaction Type | Key Intermediate | Product Type | Reference |

| This compound | Ethyloxalate | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | N-(2-methoxy-4-methylphenyl)oxamate | google.com |

| This compound | Oxalyl Chloride | Nucleophilic Acyl Substitution | - | N,N'-bis(2-methoxy-4-methylphenyl)oxalamide | conscientiabeam.com |

Table 2: Condensation Reaction for Oxamate and Oxalamide Formation.

Azo Coupling Reactions in Dye Synthesis

Azo dyes are a significant class of synthetic colorants, and their synthesis is a classic example of electrophilic aromatic substitution. smolecule.com The formation of an azo dye from this compound involves a two-step process.

Diazotization : The first step is the conversion of the primary aromatic amine into a diazonium salt. This is achieved by treating this compound with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. smolecule.combch.ro

Azo Coupling : The resulting diazonium ion is a weak electrophile. It then reacts with a coupling component, which is an electron-rich aromatic compound such as a phenol or another aniline. The electron-donating methoxy and methyl groups on the diazonium salt's ring, along with the activating groups on the coupling component, facilitate an electrophilic aromatic substitution reaction to form a stable azo compound, characterized by the -N=N- (azo) group that acts as a chromophore. bch.ro

Research has documented the synthesis of various triazinic reactive dyes starting from the diazotization of this compound followed by coupling with compounds like 1-amino-8-naphthol-3,6-disulphonic acid. bch.ro

| Step | Reagents | Conditions | Intermediate/Product | Mechanism | Reference |

| 1. Diazotization | This compound, NaNO₂, HCl | 0–5 °C | 2-Methoxy-4-methylbenzenediazonium chloride | Diazotization | smolecule.combch.ro |

| 2. Azo Coupling | Diazonium salt, Electron-rich aromatic (e.g., naphthol derivative) | Controlled pH (acidic or alkaline) | Azo dye | Electrophilic Aromatic Substitution | bch.ro |

Table 3: General Pathway for Azo Dye Synthesis from this compound.

Condensation with Aldehydes for Imine Formation

Primary amines like this compound readily react with aldehydes in a condensation reaction to form imines, also known as Schiff bases. This reaction is reversible and typically catalyzed by acid. The formation of Schiff bases is a crucial step in the synthesis of various metal complexes and pharmaceutical intermediates. smolecule.com

The mechanism for imine formation involves several steps:

Nucleophilic Addition : The reaction begins with the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the aldehyde. This step is often preceded by the protonation of the carbonyl oxygen under acidic conditions, which makes the carbonyl carbon more electrophilic.

Carbinolamine Formation : This addition results in a zwitterionic intermediate that quickly undergoes a proton transfer to form a neutral carbinolamine.

Dehydration : The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Iminium Ion Formation : The lone pair on the adjacent nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion.

Deprotonation : A base (e.g., water or another amine molecule) removes the proton from the nitrogen to yield the final, neutral imine product.

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product Type | Mechanism | Reference |

| This compound | Aldehyde (R-CHO) | Acid (e.g., H⁺) | Carbinolamine, Iminium ion | Imine (Schiff Base) | Nucleophilic Addition-Elimination | smolecule.comcore.ac.uk |

Table 4: General Pathway for Imine Formation from this compound.

Investigating Reaction Kinetics and Thermodynamics

Detailed experimental studies on the reaction kinetics and thermodynamics specifically for this compound are not extensively covered in the available literature. However, the principles of such investigations can be understood from studies on analogous aniline compounds.

Kinetic studies focus on determining the rate of a reaction and its dependence on the concentration of reactants, temperature, and catalysts. For instance, investigations into the reactions of anilines typically measure the order of the reaction with respect to the amine and other reagents to elucidate the rate-determining step of the mechanism.

Thermodynamic analysis provides insight into the energy changes that occur during a reaction. Key parameters include:

Activation Energy (Ea) : The minimum energy required to initiate the reaction.

Enthalpy of Activation (ΔH‡) : The change in heat content in going from reactants to the transition state.

Entropy of Activation (ΔS‡) : The change in randomness or disorder when the reactants form the transition state.

These parameters are often determined by studying the effect of temperature on the reaction rate constant (k) and applying the Arrhenius or Eyring equations. While no specific values are available for this compound, such data would be crucial for optimizing reaction conditions (e.g., temperature, catalyst loading) to maximize yield and minimize reaction time in industrial applications. The field of chemical kinetics and catalysis for related pyridine (B92270) compounds is an active area of research. google.com

| Parameter | Description | Method of Determination |

| Reaction Rate | The speed at which reactants are converted into products. | Monitoring concentration changes over time (e.g., spectroscopy, chromatography). |

| Reaction Order | The relationship between the concentration of a reactant and the reaction rate. | Method of initial rates; fitting concentration-time data to rate laws. |

| Rate Constant (k) | A proportionality constant in the rate law that relates reactant concentrations to the reaction rate. | Calculated from the rate law once the reaction order is known. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T). |

| Thermodynamic Parameters (ΔH‡, ΔS‡) | Enthalpy and entropy changes for the formation of the transition state. | Eyring plot (ln(k/T) vs. 1/T). |

Table 5: Key Parameters Investigated in Reaction Kinetics and Thermodynamics Studies.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 4 Methylaniline and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a crucial tool for identifying the functional groups and characterizing the bonding within a molecule. For substituted anilines, this analysis provides insight into the influence of various substituent groups on the benzene (B151609) ring and its normal modes of vibration. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. The FT-IR spectrum of 2-Methoxy-4-methylaniline is characterized by distinct peaks that confirm the presence of its key structural components: the amine (NH₂), methoxy (B1213986) (O-CH₃), and methyl (CH₃) groups, as well as the aromatic ring.

The N-H stretching vibrations of the primary amine group are typically observed in the 3300 to 3500 cm⁻¹ range. pressbooks.pub Primary amines (R-NH₂) characteristically show two bands in this region, one for asymmetric and one for symmetric stretching modes. youtube.com The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methyl and methoxy groups are found just below 3000 cm⁻¹, typically in the 2850 to 2960 cm⁻¹ region. pressbooks.pub

The C-O stretching vibration of the methoxy group is expected to produce a strong band in the 1200-1100 cm⁻¹ range. researchgate.net The C-N stretching vibration is often observed in the 1230-1250 cm⁻¹ region. derpharmachemica.com Other characteristic bands include C=C stretching within the aromatic ring (around 1600-1450 cm⁻¹) and C-H bending vibrations. youtube.com

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Functional Groups

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | 3500 - 3300 | Amine (-NH₂) |

| Aromatic C-H Stretching | 3100 - 3020 | Aromatic Ring |

| Aliphatic C-H Stretching | 2960 - 2850 | Methyl (-CH₃), Methoxy (-OCH₃) |

| Aromatic C=C Stretching | 1650 - 1450 | Aromatic Ring |

| C-N Stretching | 1250 - 1230 | Aryl-Amine |

| C-O Stretching | 1200 - 1100 | Aryl-Ether (Methoxy) |

FT-Raman spectroscopy serves as a complementary technique to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. For aromatic compounds, FT-Raman is particularly effective for analyzing vibrations of the carbon skeleton. The FT-Raman spectra of substituted anilines are typically recorded in the 4000–100 cm⁻¹ range. nih.govscholarsresearchlibrary.com

Similar to FT-IR, the N-H stretching vibrations appear as prominent bands in the high-frequency region. The C-H stretching modes of the methyl group are also clearly identifiable. derpharmachemica.com In studies of analogous molecules like 2-bromo-4-methylaniline, the FT-Raman spectra provide valuable data on the influence of substituents on the benzene ring's geometry and vibrational modes. nih.gov Vibrations that are weak or absent in the FT-IR spectrum may be strong in the FT-Raman spectrum, and vice versa, allowing for a more complete vibrational analysis.

Table 2: Selected FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group / Motion |

|---|---|---|

| N-H Stretching | ~3434, 3375 | Amine (-NH₂) |

| C-H Stretching (Methyl) | ~2990 | Methyl (-CH₃) |

| Aromatic C=C Stretching | ~1600 | Aromatic Ring |

| C-N Stretching | ~1236 | Aryl-Amine |

| C-H Out-of-plane Bending | ~877, 822 | Aromatic Ring |

To achieve an unambiguous assignment of the vibrational modes, experimental FT-IR and FT-Raman data are often compared with frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net Theoretical calculations are typically performed using basis sets like B3LYP/6-311++G(d,p). globalresearchonline.net

The calculated results are harmonic frequencies, whereas the experimental frequencies include anharmonic contributions. scholarsresearchlibrary.com This discrepancy generally causes the calculated wavenumbers to be higher than the observed ones. To correct for this systematic overestimation, the computed frequencies are scaled using a suitable scaling factor (e.g., 0.96 for B3LYP). globalresearchonline.net

Studies on closely related molecules, such as 2-chloro-4-methylaniline (B104755) and 2-methoxy-4-nitroaniline, have demonstrated that the scaled vibrational frequencies calculated via DFT methods show excellent agreement with the experimental FT-IR and FT-Raman values. scholarsresearchlibrary.comnih.gov This strong correlation allows for a confident and detailed assignment of the fundamental vibrational modes based on the total energy distribution (TED). nih.gov It is established that for molecular vibrational problems, the B3LYP method is often superior to the Hartree-Fock (HF) method in reproducing experimental results. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the specific arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In this compound, distinct signals are expected for the protons of the amine, methoxy, and methyl groups, as well as for the protons on the aromatic ring.

Amine (NH₂) Protons: These protons typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns (e.g., doublet, singlet) are determined by their position relative to the electron-donating amine and methoxy groups and the weakly donating methyl group.

Methoxy (OCH₃) Protons: These protons will appear as a sharp singlet, as they are not coupled to any adjacent protons. The chemical shift is expected around 3.8 ppm.

Methyl (CH₃) Protons: The protons of the methyl group attached to the ring will also appear as a singlet, typically further upfield (lower ppm) than the methoxy protons, around 2.2-2.3 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| Aromatic Protons (Ar-H) | 6.5 - 7.0 | Multiplet | 3 |

| Amine Protons (-NH₂) | ~3.6 (variable) | Broad Singlet | 2 |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 3 |

| Methyl Protons (Ar-CH₃) | ~2.2 | Singlet | 3 |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

Aromatic Carbons: The six carbons of the benzene ring will have chemical shifts in the range of 110-150 ppm. The carbons directly attached to the oxygen (C-O) and nitrogen (C-N) atoms will be the most downfield (highest ppm values) due to the deshielding effects of these electronegative atoms. The carbon attached to the methyl group and the other C-H carbons will appear at progressively higher fields.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the 55-60 ppm range.

Methyl Carbon (Ar-CH₃): The carbon of the methyl group attached to the ring is the most upfield carbon, with an expected chemical shift around 20 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | ~148 |

| Aromatic C-N | ~140 |

| Aromatic C-CH₃ | ~128 |

| Aromatic C-H | 110 - 125 |

| Methoxy (-OCH₃) | ~56 |

| Methyl (Ar-CH₃) | ~20 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for the detailed stereochemical and conformational analysis of this compound and its derivatives. While one-dimensional NMR provides basic structural information, multi-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), offer deeper insights into the spatial arrangement of atoms.

These techniques are particularly valuable for determining the relative stereochemistry of chiral centers and for understanding the preferred conformations of flexible molecules in solution. For instance, in derivatives of this compound where new stereocenters are introduced, NOESY experiments can be used to establish through-space correlations between protons that are in close proximity. The presence or absence of NOE cross-peaks can definitively assign the relative configuration of substituents.

Conformational analysis of substituted anilines is also critical as the orientation of the methoxy and methyl groups relative to the amine can influence their chemical reactivity and biological activity. While specific NOESY or ROESY studies on this compound itself are not extensively reported in the literature, the principles of these techniques are widely applied to similar aromatic systems. For example, conformational studies on related bicyclic aromatic compounds have successfully employed a combination of NMR data and computational modeling to determine the molecule's three-dimensional structure and conformational dynamics. Potential energy surface (PES) scans, in conjunction with NMR data, can elucidate complex conformational interchanges, such as the rotation of the methyl group. nih.gov

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Studies

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound and its derivatives provides valuable information about their electronic transitions. The absorption of UV or visible light by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones. The chromophore in this compound is the substituted benzene ring, which gives rise to characteristic absorption bands.

The UV-Vis spectrum of aniline (B41778) and its derivatives typically exhibits two main absorption bands corresponding to π → π* transitions. The presence of substituents like the methoxy and methyl groups can cause a bathochromic (red) or hypsochromic (blue) shift in these absorption maxima, depending on the nature of the substituent and its interaction with the aromatic system. For instance, copolymers incorporating 2-methyl-4-methoxyaniline units exhibit distinct UV and photoluminescence spectra. researchgate.net Similarly, the UV-Vis absorption spectrum of a related compound, 4-methyl-2-nitroaniline, has been reported and analyzed. researchgate.net

Furthermore, the electron-donating nature of the amine and methoxy groups in this compound makes it a suitable donor for the formation of charge-transfer (CT) complexes with electron acceptors. nih.gov These CT complexes exhibit new, often broad, absorption bands in the visible region of the spectrum. nih.gov The study of these CT bands can provide insights into the electron-donating ability of the aniline derivative and the nature of the intermolecular interactions. researchgate.netresearchgate.net The formation of an electron donor-acceptor (EDA) complex can be visually observed by a color change and the appearance of a new absorption band, which can be driven by photoexcitation. nih.govyoutube.com

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular mass and elucidating the fragmentation patterns of this compound and its derivatives. The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. For this compound (C₈H₁₁NO), the expected molecular weight is approximately 137.18 g/mol . biosynth.comsigmaaldrich.com

The fragmentation pattern provides a fingerprint of the molecule, offering valuable structural information. Under electron ionization (EI), the molecular ion of this compound can undergo various fragmentation pathways. Common fragmentation patterns for substituted anilines involve the loss of small neutral molecules or radicals. For instance, the loss of a methyl group (•CH₃) from the methoxy substituent is a likely fragmentation pathway. Cleavage of the C-N bond can also occur, leading to characteristic fragment ions.

The mass spectrum of this compound available on PubChem shows a base peak at m/z 122, which likely corresponds to the loss of a methyl radical (•CH₃) from the molecular ion. nih.gov The molecular ion peak is observed at m/z 137. nih.gov The fragmentation of trimethylsilyl (B98337) (TMS) derivatives of related 2-alkoxyphenols has also been studied, providing insights into the fragmentation mechanisms of similar structures. semanticscholar.org The fragmentation of TMS derivatives of amines also follows characteristic pathways that can aid in structural elucidation. researchgate.netsci-hub.senih.gov

Table 1: Predicted Collision Cross Section (CCS) for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 138.09134 | 126.2 |

| [M+Na]⁺ | 160.07328 | 135.2 |

| [M-H]⁻ | 136.07678 | 130.2 |

| [M+NH₄]⁺ | 155.11788 | 148.1 |

| [M+K]⁺ | 176.04722 | 133.7 |

| [M+H-H₂O]⁺ | 120.08132 | 121.0 |

| [M+HCOO]⁻ | 182.08226 | 151.8 |

| [M+CH₃COO]⁻ | 196.09791 | 176.7 |

| [M+Na-2H]⁻ | 158.05873 | 132.9 |

| [M]⁺ | 137.08351 | 126.3 |

| [M]⁻ | 137.08461 | 126.3 |

Data sourced from PubChem. uni.lu

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a low-melting solid, its crystalline derivatives, such as Schiff bases or other reaction products, are often suitable for single-crystal X-ray analysis.

The crystal structure of these derivatives provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. This information is crucial for understanding the molecule's conformation in the solid state and how molecules pack in a crystal lattice.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. It is an essential tool for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

A reverse-phase HPLC method can be employed for the analysis of 4-Methoxy-2-methylaniline. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com The retention time of the compound is a characteristic parameter that can be used for its identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

HPLC is also invaluable for reaction monitoring. By taking aliquots of a reaction mixture at different time intervals and analyzing them by HPLC, the consumption of reactants and the formation of products can be tracked. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading. For instance, the synthesis of Schiff bases from haloanilines can be monitored by TLC and further analyzed by HPLC to ensure the completion of the reaction. researchgate.net Similarly, the synthesis of methylenedianiline from aniline and formaldehyde (B43269) has been studied using HPLC-MS to identify intermediates and by-products, providing a deeper understanding of the reaction mechanism. researchgate.net

The search results yielded information on related but distinct molecules, such as 2-methoxy-4-nitroaniline, 2-methoxy-5-phenylaniline, and other substituted anilines. While these studies utilize the requested theoretical methods (like DFT with B3LYP functionals and 6-311G(d,p) basis sets), the specific calculated values are unique to the molecules studied therein and cannot be attributed to this compound.

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables while strictly adhering to the specified compound. Fulfilling the request would necessitate speculating or using data from different chemical compounds, which would violate the core instruction to focus solely on this compound and maintain scientific accuracy.

Computational Chemistry and Theoretical Modeling of 2 Methoxy 4 Methylaniline

Electronic Structure Analysis

Charge Distribution and Atomic Charges (e.g., Mulliken Atomic Charges)

A computational analysis of 2-Methoxy-4-methylaniline would typically involve the calculation of its electron distribution to understand its reactivity and intermolecular interactions. Methods like Mulliken population analysis are used to assign partial atomic charges to each atom in the molecule based on the calculated quantum mechanical wavefunction. This provides insights into electrophilic and nucleophilic sites. However, no published studies were found that report the Mulliken atomic charges for this compound.

Vibrational and Spectroscopic Parameter Calculations

Theoretical spectroscopy is a powerful tool for interpreting and predicting experimental spectra. Computational methods can calculate the vibrational frequencies and intensities of a molecule, as well as its electronic transitions and NMR chemical shifts.

Thermodynamic Property Calculations

Quantum chemical calculations can be used to determine various thermodynamic properties of a molecule in its ground state. These properties, including standard enthalpy of formation, entropy, and heat capacity, are derived from the calculated vibrational frequencies and electronic energy. This information is vital for understanding the stability and reactivity of a compound. Specific calculated thermodynamic data for this compound are not available in existing literature.

Advanced Quantum Chemical Analyses

Further computational studies could delve into more advanced analyses, such as Natural Bond Orbital (NBO) analysis to investigate charge delocalization and intramolecular interactions, or Frontier Molecular Orbital (FMO) analysis to characterize chemical reactivity. These advanced studies provide a deeper understanding of the molecule's electronic behavior. However, no such advanced quantum chemical analyses have been published for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a powerful lens through which to examine the interactions between filled and vacant orbitals, a key factor in understanding molecular stability. This method elucidates hyperconjugative interactions and intramolecular charge transfer (ICT) phenomena. In NBO analysis, the electronic wavefunction is interpreted in terms of localized, Lewis-like structures, consisting of occupied (donor) and unoccupied (acceptor) orbitals. The delocalization of electron density from a donor to an acceptor orbital corresponds to a stabilizing interaction.

The stability of a molecule is enhanced by these hyperconjugative interactions, which can be quantified by the second-order perturbation energy, E(2). A larger E(2) value signifies a more intense interaction between the electron donor and acceptor, indicating a greater extent of conjugation within the system. These interactions involve the transfer of electron density from Lewis-type (bonding or lone pair) orbitals to non-Lewis-type (antibonding or Rydberg) orbitals.

Table 1: Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

|---|---|---|---|---|

| LP (1) N7 | π* (C1-C6) | 25.8 | 0.28 | 0.072 |

| LP (1) O8 | π* (C2-C3) | 18.5 | 0.31 | 0.065 |

| σ (C1-C2) | σ* (C6-H12) | 5.2 | 0.68 | 0.041 |

| σ (C4-C9) | σ* (C3-C5) | 4.9 | 0.71 | 0.039 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the searched literature.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions within a molecule. This method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to identify and distinguish between different types of non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion.

The resulting 3D visualization typically shows isosurfaces colored according to the nature of the interaction:

Blue or green isosurfaces indicate strong attractive interactions, such as hydrogen bonds.

Greenish or light-colored isosurfaces represent weaker van der Waals interactions.

Red or reddish-brown isosurfaces signify repulsive interactions, often found in sterically hindered regions or between ring structures.

For this compound, RDG analysis would be expected to reveal weak intramolecular hydrogen bonding between the amine hydrogen atoms and the methoxy (B1213986) oxygen atom, as well as van der Waals interactions within the aromatic ring and its substituents.

Table 2: Hypothetical RDG Analysis Parameters for this compound

| Interaction Type | Sign(λ₂)ρ Range (a.u.) | Color of Isosurface |

|---|---|---|

| Strong Attractive (e.g., H-bond) | -0.04 to -0.01 | Blue |

| van der Waals | -0.01 to 0.01 | Green |

| Steric Repulsion | 0.01 to 0.04 | Red |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the searched literature.

Topological Parameters using Bader's 'Atoms in Molecules' (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atomic properties and the nature of chemical bonds. acs.orggoogle.comgoogle.com The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

Several topological parameters at the BCP are used to characterize the interaction:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond strength.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) is typical of closed-shell interactions (ionic bonds, hydrogen bonds, and van der Waals interactions), where electron density is depleted in the internuclear region.

Total Electron Energy Density (H(r)) : The sign of H(r) can also help to distinguish between interaction types. For covalent bonds, H(r) is typically negative, while for non-covalent interactions, it is often positive or close to zero.

In this compound, AIM analysis would provide quantitative data on the covalent bonds within the aromatic ring and with the substituents, as well as characterizing any weaker intramolecular interactions.

Table 3: Hypothetical AIM Topological Parameters for Selected Bonds in this compound

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |

|---|---|---|---|---|

| C-C (ring) | 0.310 | -0.850 | -0.320 | Covalent |

| C-N | 0.280 | -0.750 | -0.290 | Covalent |

| C-O | 0.260 | -0.690 | -0.270 | Covalent |

| N-H···O | 0.015 | 0.035 | 0.002 | Hydrogen Bond |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the searched literature.

Applications of 2 Methoxy 4 Methylaniline in Advanced Chemical Synthesis

Pharmaceutical Synthesis and Drug Development

In the pharmaceutical industry, the quest for novel therapeutics with high efficacy and specificity is relentless. Intermediate compounds are the foundational components upon which complex Active Pharmaceutical Ingredients (APIs) are built. 2-Methoxy-4-methylaniline functions as a critical intermediate, enabling the efficient synthesis of various pharmaceutical agents through its integration into larger, more complex molecular frameworks.

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

An Active Pharmaceutical Ingredient (API) is the component within a drug that produces the intended pharmacological effect. The synthesis of these molecules is often a multi-step process requiring a series of chemical intermediates. This compound is an important precursor in the synthesis of various APIs and their intermediates. nih.gov Its structure is a key fragment found in numerous compounds with demonstrated biological activities, particularly in the development of antitumor agents. nih.gov The presence of the aniline (B41778) moiety allows for a range of chemical transformations, such as acylation, alkylation, and diazotization, which are fundamental reactions in the construction of diverse medicinal compounds. For instance, aniline derivatives are crucial in synthesizing kinase inhibitors, which are a significant class of cancer therapeutics. nih.gov

Role in the Synthesis of 2-Methyl-4-methoxydiphenylamine (MMDPA) as a Pharmaceutical Intermediate